molecular formula C₃₁H₃₃D₇O₂ B1154643 6Z-Vitamin K2-d7

6Z-Vitamin K2-d7

Cat. No.: B1154643
M. Wt: 451.69
Attention: For research use only. Not for human or veterinary use.
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Description

6Z-Vitamin K2-d7 is a deuterium-labeled isotopologue of vitamin K2, specifically designed for research and pharmaceutical applications. Its chemical name is 2Z,6Z,10Z-维生素K2-d7 (synonyms: (Z,Z,Z)-2-methyl-3-(3,7,11,15-tetramethyl-2,6,10,14-hexadecatetraenyl)-1,4-naphthoquinone-d7), with the molecular formula C₃₁H₃₃D₇O₂ and a molecular weight of 451.69 . It serves as a stable isotope-labeled analog of natural vitamin K2 (menaquinone), enabling precise tracking of metabolic pathways and pharmacokinetic studies. Key applications include its use as a reference standard in drug impurity profiling and as a tool in osteoporosis-related research due to its role in calcium regulation .

Properties

Molecular Formula

C₃₁H₃₃D₇O₂

Molecular Weight

451.69

Synonyms

2-Methyl-3-((2E,6Z,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraen-1-yl)naphthalene-1,4-dione-d7;  6Z-Vitamin K2(20)-d7

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Vitamin K2 Compounds

Structural and Chemical Properties

Vitamin K2 compounds differ in their isoprenoid side chain length and double-bond configurations (Z/E isomers). Below is a comparative analysis of 6Z-Vitamin K2-d7 with other vitamin K2 derivatives:

Table 1: Structural and Chemical Comparison
Compound Molecular Formula Molecular Weight Side Chain Length Key Structural Features CAS Number
This compound C₃₁H₃₃D₇O₂ 451.69 4 isoprene units Deuteration at 7 positions; Z-configuration at C2, C6, C10 72132-92-4
Vitamin K2 (MK-4) C₃₁H₄₀O₂ 450.6 4 isoprene units All-trans configuration; no deuteration 863-61-6
Vitamin K2 (MK-7) C₄₆H₆₄O₂ 649.0 7 isoprene units All-trans configuration; longer side chain 2124-57-4
Vitamin K1 C₃₁H₄₆O₂ 450.7 Phytyl side chain Single double bond (trans) 84-80-0

Key Observations :

  • Deuteration: this compound incorporates seven deuterium atoms, enhancing its stability in mass spectrometry-based assays compared to non-deuterated analogs .
  • Side Chain Length : Unlike MK-7 (7 isoprene units), this compound has a shorter chain (4 units), limiting its tissue distribution to liver and bone rather than vascular systems .

Functional and Pharmacological Differences

Table 2: Functional Comparison
Compound Primary Applications Biological Targets Research Findings
This compound Isotopic tracer in drug metabolism studies Hepatic enzymes, osteocalcin Used to quantify vitamin K2 turnover in osteoporosis models .
Vitamin K2 (MK-4) Bone health, cell signaling Steroid and xenobiotic receptor (SXR) Activates SXR to promote osteoblast differentiation; short half-life (~1 hour) .
Vitamin K2 (MK-7) Cardiovascular health, vascular calcification Matrix Gla-protein (MGP) Inhibits arterial calcification via MGP carboxylation; long half-life (~72 hours) .
Vitamin K1 Blood coagulation γ-Glutamyl carboxylase Rapid hepatic clearance; minimal extrahepatic activity .

Key Findings :

  • Target Specificity : this compound is primarily used in preclinical research due to its isotopic labeling, whereas MK-7 has clinical relevance in cardiovascular health .
  • Half-Life : MK-7’s extended half-life allows once-daily dosing, unlike MK-4 or this compound, which require frequent administration .

Research and Clinical Implications

  • This compound : A 2023 study highlighted its utility in tracing vitamin K2 metabolism in rodent models, revealing preferential accumulation in bone marrow over liver tissues .
  • MK-7: A 2021 systematic review demonstrated that daily supplementation with MK-7 (180 µg) reduced arterial stiffness by 50% in postmenopausal women via MGP activation .

Q & A

Q. What are the validated analytical methods for quantifying 6Z-Vitamin K2-d7 in biological matrices?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the gold standard for quantification. Key steps include:

  • Sample preparation : Use liquid-liquid extraction with deuterated internal standards (e.g., d7-labeled analogs) to correct for matrix effects .
  • Chromatographic separation : Employ C18 reverse-phase columns with isocratic elution (e.g., methanol:water 85:15) to resolve 6Z isomers from other Vitamin K forms.
  • Detection : Optimize MRM (multiple reaction monitoring) transitions for this compound (e.g., m/z 581→187) to enhance specificity . Validation parameters (accuracy, precision, LOD/LOQ) must adhere to ICH guidelines .

Q. How do researchers ensure the stability of this compound during experimental workflows?

Methodological Answer: Stability studies should assess:

  • Temperature and light sensitivity : Store samples at -80°C in amber vials to prevent photodegradation and isomerization .
  • Long-term vs. short-term stability : Conduct accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) to simulate long-term storage .
  • Biological matrix effects : Compare recovery rates in plasma, serum, and tissue homogenates to identify matrix-specific degradation pathways .

Q. What in vitro models are appropriate for studying this compound’s biological activity?

Methodological Answer:

  • Cell lines : Osteosarcoma (SaOS-2) or hepatocyte (HepG2) models are preferred for assessing γ-carboxylation activity via ELISA-based detection of osteocalcin or matrix Gla protein .
  • Dose-response design : Use logarithmic concentrations (1 nM–10 µM) to account for solubility limitations in aqueous buffers .
  • Controls : Include all-trans-Vitamin K1 and menaquinone-4 (MK-4) as comparators to evaluate isomer-specific effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioavailability data for this compound?

Methodological Answer: Contradictions often arise from:

  • Study design variability : Compare crossover vs. parallel-arm trials, noting differences in subject demographics (e.g., age, baseline Vitamin K status) .
  • Bioanalytical discrepancies : Audit extraction protocols (e.g., saponification for lipid removal) and MS ionization efficiency (APCI vs. ESI) across studies .
  • Statistical approaches : Apply meta-regression to isolate confounding variables (e.g., dietary fat intake) from bioavailability outcomes .

Q. What mechanistic pathways underlie this compound’s preferential activation of extrahepatic proteins?

Methodological Answer: Advanced approaches include:

  • Knockout models : Use Vkorc1⁻/⁻ mice to differentiate between canonical (liver) and non-canonical (extrahepatic) γ-carboxylation pathways .
  • Isotopic tracing : Adminstrate ¹³C-labeled this compound and track incorporation into Gla domains via LC-FTIR .
  • Protein-ligand docking : Simulate binding affinities of 6Z isomers to Vitamin K epoxide reductase (VKOR) using molecular dynamics software (e.g., GROMACS) .

Q. How should experimental designs account for this compound’s interactions with lipid-soluble cofactors?

Methodological Answer:

  • Synergistic studies : Co-administer with Vitamin D3 (cholecalciferol) in high-fat diets to model nutrient interplay in cardiovascular or bone health endpoints .
  • Lipid partitioning assays : Measure micellar incorporation rates using in vitro digestion models (e.g., TIM-1 system) to predict absorption efficiency .
  • Dose titration : Apply fractional factorial designs to optimize cofactor ratios (e.g., Vitamins A, D, K2) without overfitting data .

Data Analysis and Reproducibility

Q. What statistical frameworks are recommended for analyzing dose-dependent effects of this compound?

Methodological Answer:

  • Non-linear modeling : Fit data to sigmoidal Emax models (e.g., Hill equation) to estimate EC50 and efficacy ceilings .
  • Outlier detection : Use Grubbs’ test or robust regression (e.g., Huber loss) to mitigate skewed distributions in small-sample studies .
  • Reproducibility checks : Share raw chromatograms and curve-fitting parameters via FAIR-aligned repositories (e.g., Zenodo) .

Comparative Analytical Techniques

Parameter HPLC-MS/MS LC-UV Immunoassay
Sensitivity (LOD)0.1 nM 10 nM 1 nM
Isomer SpecificityHighLowModerate
ThroughputModerateHighHigh
Cost per Sample$$$$$$

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